Product packaging for 2-Iodo-4,5-dimethylpyridine(Cat. No.:CAS No. 512197-94-3)

2-Iodo-4,5-dimethylpyridine

Cat. No.: B8731540
CAS No.: 512197-94-3
M. Wt: 233.05 g/mol
InChI Key: OVMLPUHWPDMDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-4,5-dimethylpyridine is a halogenated heteroaromatic compound that serves as a versatile intermediate in organic synthesis and pharmaceutical research. Its molecular structure, featuring an iodine atom at the 2-position and methyl groups at the 4 and 5-positions of the pyridine ring, makes it a valuable scaffold for constructing more complex molecules through metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . These reactions are pivotal in medicinal chemistry for the discovery and development of new active compounds . The methyl groups can influence electron density and provide sites for further functionalization, while the iodine atom acts as an excellent leaving group for substitution reactions. As a reagent, it is primarily used in the synthesis of potential pharmaceutical agents and specialized ligands in coordination chemistry . This compound is intended for use by qualified researchers in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8IN B8731540 2-Iodo-4,5-dimethylpyridine CAS No. 512197-94-3

Properties

CAS No.

512197-94-3

Molecular Formula

C7H8IN

Molecular Weight

233.05 g/mol

IUPAC Name

2-iodo-4,5-dimethylpyridine

InChI

InChI=1S/C7H8IN/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3

InChI Key

OVMLPUHWPDMDRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C)I

Origin of Product

United States

Synthetic Methodologies for 2 Iodo 4,5 Dimethylpyridine

Direct Iodination Strategies on Dimethylpyridine Scaffolds

Direct iodination involves the introduction of an iodine atom onto the 4,5-dimethylpyridine ring. This approach is often challenged by the electronic nature of the pyridine (B92270) ring.

The pyridine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene. st-andrews.ac.ukucalgary.ca The nitrogen atom's electronegativity makes the ring less nucleophilic, generally requiring harsh reaction conditions for electrophilic substitution to occur. st-andrews.ac.uk

A common method for the direct iodination of 4,5-dimethylpyridine involves an oxidative iodination process. This is typically achieved by reacting the dimethylpyridine substrate with molecular iodine (I₂) in the presence of an oxidizing agent. smolecule.com Common oxidants include hydrogen peroxide or sodium hypochlorite, often used under acidic conditions. smolecule.com The electrophilicity of iodine is low, and its reaction with many organic compounds is facilitated by oxidative activation, which generates a more potent iodinating species, such as the iodonium (B1229267) ion (I⁺). thieme-connect.comresearchgate.net

Achieving regioselectivity in the halogenation of pyridines is a significant synthetic challenge. For 4,5-dimethylpyridine, the goal is to direct the incoming electrophile specifically to the C-2 position. The electronic deactivation by the ring nitrogen and the directing effects of the two methyl groups influence the final position of substitution.

Modern synthetic methods increasingly rely on transition metal catalysis to achieve high regioselectivity in C-H functionalization. mountainscholar.org Palladium-catalyzed reactions, for instance, can provide products that are complementary to those from traditional electrophilic substitution. organic-chemistry.org While specific literature on the palladium-catalyzed C-2 iodination of 4,5-dimethylpyridine is sparse, related systems show that directing groups can be used to guide a metal catalyst to a specific C-H bond, which is then cleaved and replaced by a halogen. Another approach involves the formation of heterocyclic phosphonium (B103445) salts, which can activate specific positions on the pyridine ring for subsequent functionalization. mountainscholar.orgnih.gov

Alternative strategies, such as those involving Zincke imine intermediates, have been developed for the highly regioselective halogenation of pyridines, particularly at the 3-position, highlighting the ongoing efforts to control substitution patterns on the pyridine scaffold. smolecule.comnih.gov

Synthesis from Precursor Molecules

An alternative to direct iodination is the synthesis of 2-Iodo-4,5-dimethylpyridine from molecules that already contain a key part of the final structure.

One of the most effective methods for preparing iodopyridines is through a halogen exchange reaction, often referred to as a Finkelstein reaction. This strategy typically involves starting with a more readily available halogenated pyridine, such as 2-chloro- or 2-bromo-4,5-dimethylpyridine (B3055726), and substituting the existing halogen with iodine.

These transformations are commonly carried out using an iodide salt like sodium iodide (NaI) or potassium iodide (KI). smolecule.com The reaction is often driven by the precipitation of the less soluble sodium or potassium chloride/bromide in a suitable solvent, such as acetone (B3395972) or acetonitrile. In some cases, a catalyst like cuprous iodide (CuI) is added to facilitate the exchange, particularly with less reactive aryl halides. iucr.org For example, the synthesis of 2,6-diiodo-3,5-dimethylpyridine (B13979889) has been successfully achieved by reacting the dibromo analogue with NaI and CuI in refluxing 1,4-dioxane. iucr.org Similarly, 2-chloropyrimidines have been converted to their 2-iodo counterparts using hydrogen iodide. google.com

A related method involves the lithiation of a brominated precursor at low temperatures, followed by quenching the resulting organolithium intermediate with a source of electrophilic iodine, such as a solution of I₂ in tetrahydrofuran. prepchem.com

Table 1: Synthesis of Iodopyridines via Halogen Exchange
Starting MaterialReagentsSolventConditionsProductYield
2-Bromo-4,5-dimethylpyridine (Hypothetical)NaI, CuI1,4-DioxaneRefluxThis compoundNot Reported
4-Chloro-2,6-dimethylpyridineNaI, Acetyl chlorideAcetonitrile140 °C, Autoclave4-Iodo-2,6-dimethylpyridine40% rsc.org
2,6-Dibromo-3,5-dimethylpyridineNaI, CuI, DMEDA1,4-DioxaneReflux, 40 h2,6-Diiodo-3,5-dimethylpyridine83% iucr.org
5-Propyl-2-chloropyrimidineHBr (30% in Acetic Acid)Acetic Acid30 °C to Reflux5-Propyl-2-bromopyrimidine>95% google.com

De novo synthesis of the pyridine ring offers a powerful way to control the substitution pattern. wikipedia.org These methods, known as ring-forming or ring-closing reactions, construct the heterocyclic core from acyclic precursors. While specific examples leading directly to this compound are not commonly reported, established syntheses like the Hantzsch pyridine synthesis could theoretically be adapted. This would involve the condensation of a β-ketoester, an aldehyde, and ammonia, where the starting materials would need to be carefully chosen to incorporate the required methyl groups and a precursor to the iodo group, or the iodo group itself, into the final ring structure. Such approaches, while potentially complex, offer fundamental control over isomer formation. wikipedia.org

Optimization of Synthetic Routes for Yield and Selectivity

Optimizing any synthetic route is crucial for maximizing product yield and purity while minimizing byproducts and costs. For the synthesis of this compound, several parameters can be adjusted.

In direct iodination methods, temperature control is critical. For instance, maintaining a temperature between 80–90°C during iodine addition has been noted to minimize the formation of byproducts. smolecule.com The stoichiometry of the reactants is another key factor. A molar ratio of 1:1.2 for the pyridine substrate to iodine can balance reactivity with material costs. smolecule.com The choice of solvent and the presence of additives can also significantly impact the reaction.

For halogen exchange reactions, optimization involves selecting the appropriate solvent to exploit solubility differences (as in the Finkelstein reaction), choosing an effective catalyst (like CuI), and controlling the temperature and reaction time to drive the reaction to completion. iucr.orgrsc.org Purification techniques such as recrystallization or column chromatography are essential downstream steps to isolate the product at high purity. smolecule.com

Table 2: Optimization Parameters in Iodination Reactions
Reaction TypeParameterConditionPurpose
Direct IodinationTemperature80–90 °CMinimize byproduct formation smolecule.com
Direct IodinationStoichiometry1:1.2 (Pyridine:Iodine)Balance reactivity and cost smolecule.com
Halogen ExchangeCatalystCuIFacilitate substitution of aryl halides iucr.org
IodolactonizationReagentsI₂ and NaHCO₃Improve yield over other reagent systems researchgate.net

Catalyst Development for Iodination Reactions

The effective synthesis of iodo-pyridines, including this compound, is highly dependent on the development of suitable catalysts that can overcome the inherent low reactivity of the pyridine nucleus towards electrophiles. Research has explored various catalytic systems, from traditional Lewis acids to advanced transition-metal complexes and novel iodine-based catalysis.

Traditional methods for aromatic iodination often employ molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide or nitric acid, under acidic conditions. smolecule.comwikipedia.org The oxidant is crucial for generating a more potent electrophilic iodine species, such as the iodonium ion (I⁺), which can attack the electron-deficient ring. wikipedia.org

Transition-metal catalysis represents a more modern and highly effective approach. Palladium (Pd) catalysts, in particular, have been developed for the direct C-H iodination of heterocycles. nih.gov These methods often utilize a directing group to achieve high regioselectivity. For instance, Pd(II)-catalyzed C-H activation can functionalize pyridine substrates using molecular iodine as the sole oxidant, representing a significant improvement in practicality and efficiency. nih.gov Copper(I) iodide (CuI) has also been used as a catalyst, particularly in aromatic Finkelstein reactions (halogen exchange), to produce iodo-pyridines from their bromo- or chloro-analogs under reflux conditions. iucr.org

Recent innovations include the use of iodine itself as a catalyst, often in aqueous or micellar media, which aligns with green chemistry principles. nih.govacs.org In these systems, iodine can act as both a catalyst and a reagent. For example, iodine-catalyzed oxidative cyclocondensation has been shown to be effective for synthesizing iodinated heterocycles in aqueous micellar systems using sodium dodecyl sulfate (B86663) (SDS). smolecule.com Similarly, metal-free iodination procedures have been developed using reagents like N-iodosuccinimide (NIS) activated by catalysts such as gold(I) or silver(I) triflimide for the iodination of electron-rich arenes, with principles applicable to heterocyclic systems. organic-chemistry.org

Solvent-free mechanochemical methods have also emerged as an environmentally friendly alternative. Grinding molecular iodine with nitrate (B79036) salts like silver nitrate (AgNO₃) can efficiently generate electrophilic iodine species for the iodination of pyrimidine (B1678525) derivatives, a strategy that could be adapted for pyridine substrates. smolecule.comnih.gov Silver-containing salts have demonstrated superior catalytic efficiency in these solid-state reactions. nih.gov

The following table summarizes various catalytic systems developed for the iodination of pyridine and related aromatic compounds.

Catalyst SystemReagentsSubstrate TypeKey FeaturesRef.
Pd(II) Acetate I₂Pyridine-containing amidesDirects ortho-C-H iodination; I₂ is the sole oxidant. nih.gov
Copper(I) Iodide NaI, N,N'-dimethylethylenediamine2,6-Dibromo-3,5-dimethylpyridineCatalyzes Finkelstein halogen exchange reaction. iucr.org
Iodine (I₂) / Oxidant H₂O₂, HIO₃, HNO₃Aromatic compoundsGenerates electrophilic I⁺ for classical electrophilic substitution. smolecule.comwikipedia.org
Iodine (I₂) / SDS I₂, Sodium Dodecyl Sulfate (SDS)2-AminopyridinesMicellar catalysis in aqueous media enhances efficiency. smolecule.com
Silver Nitrate (AgNO₃) I₂, AgNO₃PyrimidinesSolvent-free mechanochemical approach; high efficiency. nih.gov
Gold(I) / NIS N-Iodosuccinimide (NIS), Gold(I) catalystElectron-rich arenesMild conditions for iodination. organic-chemistry.org

Mechanistic Studies of this compound Formation

The formation of this compound from 4,5-dimethylpyridine via electrophilic iodination follows the general mechanism of electrophilic aromatic substitution, but with modifications imposed by the pyridine ring's electronic properties.

The core mechanism involves three key steps:

Generation of the Electrophile: The reaction is initiated by the formation of a strong electrophilic iodine species. In systems using I₂ with an oxidizing agent (e.g., H₂O₂ or HNO₃), the oxidant helps generate a polarized or cationic iodine species (I⁺) capable of attacking the aromatic ring. wikipedia.org When Lewis acid catalysts are used, they coordinate with the iodine molecule, increasing its electrophilicity. wikipedia.org

Nucleophilic Attack and Formation of the Arenium Ion: The π-system of the 4,5-dimethylpyridine ring acts as a nucleophile, attacking the electrophilic iodine. This attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The electron-withdrawing nature of the pyridine nitrogen atom deactivates the ring towards this attack, particularly at the C2, C4, and C6 positions. However, the electron-donating methyl groups at the C4 and C5 positions help to partially counteract this deactivation and activate the ring for substitution. The attack at the C2 position is sterically influenced by the adjacent nitrogen and methyl groups. rsc.org

Deprotonation and Re-aromatization: In the final step, a base present in the reaction mixture removes a proton from the carbon atom to which the iodine is attached. This restores the aromaticity of the pyridine ring, yielding the final product, this compound. wikipedia.org

In transition-metal-catalyzed C-H iodination, the mechanism is distinct. For palladium-catalyzed reactions, the process often begins with the coordination of the pyridine nitrogen or a directing group to the Pd(II) center. This is followed by a regioselective C-H bond activation step, often described as a concerted metalation-deprotonation (CMD) pathway, to form a palladacycle intermediate. Reductive elimination from this intermediate, after interaction with the iodine source, yields the iodinated product and regenerates the catalyst. nih.gov

Studies on pyridine-catalyzed iodination of other substrates have highlighted the role of steric hindrance. Methyl substituents in the alpha-positions (C2, C6) of a pyridine base can reduce its catalytic power by sterically hindering its interaction with other reactants. rsc.org This suggests that the steric environment around the nitrogen in 4,5-dimethylpyridine also plays a significant role in the reaction kinetics and pathway.

The table below outlines the key factors influencing the reaction mechanism.

Mechanistic FactorDescriptionInfluence on ReactionRef.
Pyridine Nitrogen The electronegative nitrogen atom deactivates the ring towards electrophilic attack.Reduces overall reactivity compared to benzene; requires catalysts or activating conditions. smolecule.com
Methyl Groups Electron-donating groups at C4 and C5 positions.Activate the ring through an inductive effect, partially offsetting the deactivating effect of the nitrogen. rsc.org
Catalyst Role Lewis acids, oxidants, or transition metals.Generates a potent electrophile (I⁺) or provides an alternative C-H activation pathway. wikipedia.orgnih.gov
Steric Hindrance Spatial crowding from substituents near the reaction center.Can influence the regioselectivity and rate of reaction, affecting catalyst and substrate interaction. rsc.org
Reaction Mechanism Electrophilic Aromatic Substitution vs. C-H Activation.The pathway depends heavily on the chosen reagents and catalyst system (e.g., classic acid/oxidant vs. Pd-catalysis). wikipedia.orgnih.gov

Reactivity Profiles and Transformation Chemistry of 2 Iodo 4,5 Dimethylpyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine (C-I) bond in 2-Iodo-4,5-dimethylpyridine is a key functional group that enables a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions through transition metal catalysis. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows these couplings to often proceed under milder conditions.

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki-Miyaura, Sonogashira)

Palladium catalysis is a cornerstone of modern organic synthesis, and this compound is an excellent substrate for several of these transformations. The general catalytic cycle for these reactions involves the oxidative addition of the iodo-pyridine to a Pd(0) species, followed by subsequent steps like migratory insertion or transmetalation, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Heck Reaction: The Heck reaction facilitates the coupling of aryl halides with alkenes. organic-chemistry.orgtaylorandfrancis.com For this compound, this reaction would involve its coupling with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. taylorandfrancis.com The reaction typically demonstrates high trans selectivity. organic-chemistry.org A variety of palladium sources, ligands, bases, and solvents can be employed to optimize the reaction. organic-chemistry.orgclockss.org

Table 1: Representative Conditions for Heck Reaction
ParameterConditionReference(s)
Catalyst Pd(OAc)₂, Pd₂(dba)₃ organic-chemistry.org
Ligand PPh₃, P(o-tolyl)₃, NHCs organic-chemistry.org
Base Et₃N, Na₂CO₃, K₂CO₃ organic-chemistry.orgclockss.org
Solvent DMF, NMP, Dioxane, Toluene organic-chemistry.org
Temperature Typically > 100 °C organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide. researchgate.net this compound can be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. reddit.com The choice of electrophile, boronic acid derivative, ligand, and base is crucial for achieving high yields. reddit.comlibretexts.org The reactivity of the halide is generally I > OTf > Br >> Cl. rsc.org

Table 2: Representative Conditions for Suzuki-Miyaura Coupling
ParameterConditionReference(s)
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ reddit.com
Ligand SPhos, PCy₃·HBF₄, P(tBu)₃ reddit.com
Boron Reagent Boronic acid, Pinacol boronic ester (Bpin) libretexts.org
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KF reddit.com
Solvent Dioxane/H₂O, Toluene/H₂O, DMF reddit.com

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. libretexts.orgwikipedia.orgorganic-chemistry.org The reaction of this compound with a terminal alkyne is typically performed using a palladium catalyst, often with a copper(I) co-catalyst, and an amine base. organic-chemistry.org This method provides a direct route to 2-alkynyl-4,5-dimethylpyridines. Copper-free versions of the Sonogashira coupling have also been developed. organic-chemistry.org The reaction is highly versatile, allowing for the synthesis of complex molecules under mild conditions. wikipedia.org

Table 3: Representative Conditions for Sonogashira Coupling
ParameterConditionReference(s)
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ libretexts.orgorganic-chemistry.org
Co-catalyst CuI (for traditional Sonogashira) organic-chemistry.org
Base Et₃N, Piperidine, Diisopropylamine libretexts.orgorganic-chemistry.org
Solvent THF, DMF, Toluene libretexts.orgorganic-chemistry.org
Temperature Room Temperature to Reflux libretexts.orgwikipedia.org

Copper-Mediated Coupling Processes

Copper-catalyzed reactions, particularly the Ullmann reaction, offer a classic and effective alternative to palladium-based methods for forming C-C, C-N, and C-O bonds. wikipedia.orgorganic-chemistry.org

Ullmann Condensation: The Ullmann-type reaction can be used for the synthesis of N-aryl and O-aryl compounds. organic-chemistry.org For this compound, this involves coupling with amines or phenols. Modern protocols often use catalytic amounts of copper with various ligands to facilitate the reaction under milder conditions than the classical stoichiometric copper approach. organic-chemistry.orgnih.gov For C-N bond formation, ligands such as ethylene (B1197577) glycol can be effective, and the reaction can often be performed in air. organic-chemistry.orgchemistryviews.org For C-O bond formation (etherification), ligands like picolinic acid or N,N-dimethylglycine have proven useful, allowing the coupling of aryl iodides with a range of alcohols and phenols. nih.govorganic-chemistry.org

Table 4: Representative Conditions for Copper-Mediated Couplings
Reaction TypeNucleophileCatalyst/LigandBaseSolventReference(s)
Amination Primary/Secondary AminesCuI / Ethylene GlycolK₃PO₄2-Propanol organic-chemistry.org
Amidation Amides, CarbamatesCuI / N,N'-DimethylethylenediamineCs₂CO₃, K₃PO₄Dioxane, Toluene organic-chemistry.org
Etherification Phenols, AlcoholsCuI / Picolinic AcidK₃PO₄, Cs₂CO₃DMSO, Dioxane nih.gov

Other Metal-Catalyzed Transformations at the C–I Bond

While palladium and copper are the most common catalysts, other transition metals like nickel and iron are gaining prominence as effective, often more economical, alternatives. sigmaaldrich.combeilstein-journals.org

Nickel-Catalyzed Couplings: Nickel catalysts can promote cross-coupling reactions of aryl halides with various partners, including Grignard reagents and organozinc reagents. researchgate.netorganic-chemistry.org Nickel catalysis can offer different reactivity and selectivity compared to palladium, sometimes enabling challenging transformations. sci-hub.se For instance, nickel catalysts have been used for the coupling of iodo-anilines with alkenes to form indolines and for the cross-coupling of N-tosylaziridines with organozinc reagents. organic-chemistry.orgnih.gov

Iron-Catalyzed Couplings: Iron, being abundant and non-toxic, is an attractive catalyst for green chemistry. mdpi.com Iron-catalyzed cross-coupling reactions have been developed for the reaction of alkyl and aryl halides with Grignard reagents, proceeding under mild conditions to give high yields. nih.govsgitolab.com These reactions often proceed via radical pathways, offering a different mechanistic route compared to Pd or Ni catalysis. beilstein-journals.org

Nucleophilic Substitution Reactions at the C-2 Position

The iodine atom at the C-2 position of this compound serves as a good leaving group in nucleophilic aromatic substitution (SₙAr) reactions. smolecule.com The reactivity is enhanced by the electron-withdrawing nature of the pyridine (B92270) nitrogen atom. These reactions provide a direct pathway to introduce a variety of heteroatom nucleophiles at the C-2 position.

Amidation and Amination Reactions

Direct displacement of the iodide by nitrogen nucleophiles is a key transformation. This can be achieved either through metal-catalyzed processes as described above (e.g., copper-catalyzed amination) or potentially through metal-free SₙAr reactions, especially if the pyridine ring is further activated. organic-chemistry.orgchemistryviews.org The reaction of 2-halopyridines with amines can lead to the corresponding 2-aminopyridine (B139424) derivatives.

Etherification and Thioetherification Reactions

Etherification: The synthesis of 2-alkoxy or 2-aryloxy-4,5-dimethylpyridines can be achieved by reacting this compound with alcohols or phenols. Copper-catalyzed Ullmann ether synthesis is a particularly effective method for coupling aryl iodides with alcohols and phenols. organic-chemistry.orgrhhz.net Metal-free methods have also been developed, often requiring a strong base like potassium tert-butoxide and a polar aprotic solvent like DMF or DMSO, particularly for activated aryl halides. scientificupdate.com

Thioetherification: Similarly, the C-I bond can be displaced by sulfur nucleophiles to form thioethers. This can be accomplished through metal-free SₙAr-type reactions by treating this compound with a thiol in the presence of a base. scispace.com Studies on related halogenated heterocycles show that such reactions can proceed under mild, additive-free conditions, driven by a proton transfer mechanism between the basic heterocycle and the acidic thiol. scispace.com Iron-catalyzed methods for thioetherification have also been reported, although these often target C-H bond functionalization rather than C-I substitution. nih.gov

Table 5: Representative Conditions for Nucleophilic Substitution
Reaction TypeNucleophileConditionsSolventReference(s)
Etherification Alcohols, PhenolsCuI, Ligand, BaseDioxane, DMSO nih.govorganic-chemistry.orgrhhz.net
Thioetherification ThiolsBase (e.g., K₂CO₃) or Additive-FreeDMF, DMSO scispace.com

Electrophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is canonically regarded as an electron-deficient aromatic system, which renders it significantly less reactive towards electrophilic aromatic substitution compared to benzene. The nitrogen atom's electronegativity deactivates the ring, making reactions like nitration, halogenation, and sulfonation challenging to achieve. gcwgandhinagar.com Electrophilic attack, when it does occur, is generally directed to the C-3 and C-5 positions (the β-positions), as the nitrogen atom deactivates the α (C-2, C-6) and γ (C-4) positions more strongly. In the case of this compound, the C-3 position is the sole unsubstituted β-carbon, making it the primary site for potential electrophilic attack.

Research findings indicate that nitration of this compound is a feasible transformation. The reaction results in the introduction of a nitro group at the C-3 position, yielding 2-Iodo-4,5-dimethyl-3-nitropyridine. bldpharm.com This outcome is consistent with the established principles of pyridine chemistry. gcwgandhinagar.com Modern synthetic protocols have been developed to facilitate the meta-nitration of substituted pyridines, overcoming the inherent low reactivity of the azine core. acs.org

While specific studies on the direct halogenation of this compound are not extensively detailed in the surveyed literature, general methods for pyridine halogenation suggest that such a reaction would also be directed to the C-3 position, likely requiring forcing conditions to proceed. mountainscholar.org

Table 1: Electrophilic Nitration of this compound
ReactantReagentProductPosition of SubstitutionReference
This compoundNitrating Agent2-Iodo-4,5-dimethyl-3-nitropyridineC-3 bldpharm.com

Functional Group Interconversions Involving the Pyridine Core and Alkyl Substituents

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the modification of existing molecular features. ub.eduiranchembook.ir For this compound, the two methyl groups at the C-4 and C-5 positions represent key sites for such transformations.

The oxidation of these alkyl substituents is a notable reaction pathway. The methyl groups can be converted into aldehydes or carboxylic acids depending on the chosen reagents and reaction conditions. smolecule.com The oxidation to carboxylic acids can be accomplished using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). smolecule.comgoogle.com This type of transformation is a general method for converting alkyl-substituted pyridines into valuable pyridine carboxylic acids. google.com

Alternatively, the methyl groups can be selectively oxidized to the corresponding aldehydes. smolecule.com A method well-suited for this transformation on methyl azaarenes involves an iodine-DMSO system, which proceeds via a Kornblum oxidation mechanism. researchgate.net This reaction first generates an alkyl iodide in situ, which is then oxidized by the DMSO. researchgate.net

Another potential, though less commonly cited, transformation is the selective demethylation of the pyridine ring. Processes have been developed for removing methyl groups from positions adjacent to the heterocyclic nitrogen atom by treating the compound with hydrogen or steam at elevated temperatures in the presence of a nickel-nickel oxide catalyst. google.com

Table 2: Functional Group Interconversions of Methyl Substituents
Starting Functional GroupTarget Functional GroupReagents/ConditionsProduct TypeReference(s)
Methyl (-CH₃)Carboxylic Acid (-COOH)Potassium Permanganate (KMnO₄)Pyridinecarboxylic acid smolecule.comgoogle.com
Methyl (-CH₃)Aldehyde (-CHO)Iodine/DMSO (Kornblum Oxidation)Pyridinecarboxaldehyde smolecule.comresearchgate.net
Methyl (-CH₃)Hydrogen (-H)H₂ or steam, Nickel-Nickel Oxide CatalystDemethylated Pyridine google.com

Spectroscopic and Structural Characterization Advances for 2 Iodo 4,5 Dimethylpyridine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-Iodo-4,5-dimethylpyridine, ¹H and ¹³C NMR spectra provide critical information for confirming its regiochemistry.

While specific experimental data for this compound is not extensively documented in publicly available literature, expected chemical shifts can be inferred from known data of analogous structures. smolecule.com In the ¹H NMR spectrum, the protons of the two methyl groups are expected to resonate in the range of δ 2.3–2.6 ppm. smolecule.com The aromatic protons on the pyridine (B92270) ring, particularly those near the electron-withdrawing iodine atom, would be deshielded and appear further downfield, likely between δ 7.5–8.5 ppm. smolecule.com

In the ¹³C NMR spectrum, the carbon atom directly bonded to the iodine (C2) is anticipated to have a chemical shift in the downfield region of δ 140–150 ppm due to the heavy atom effect. smolecule.com The carbon atoms of the methyl groups would appear in the upfield region of the spectrum. The precise chemical shifts and coupling constants, obtainable from detailed spectral analysis, would definitively confirm the substitution pattern of the pyridine ring. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would further allow for the unambiguous assignment of all proton and carbon signals, solidifying the stereochemical and regiochemical analysis.

Table 1: Predicted NMR Data for this compound This table is based on inferred data from analogous compounds and general principles of NMR spectroscopy.

Nucleus Position Predicted Chemical Shift (ppm) Notes
¹HMethyl (C4-CH₃)~2.3 - 2.6
¹HMethyl (C5-CH₃)~2.3 - 2.6
¹HRing Proton (C3-H)~7.5 - 8.5Influenced by adjacent iodine.
¹HRing Proton (C6-H)~7.5 - 8.5
¹³CC2~140 - 150Direct attachment to iodine.
¹³CC3Varies
¹³CC4Varies
¹³CC5Varies
¹³CC6Varies
¹³CMethyl CarbonsUpfield

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. The spectra of this compound would exhibit characteristic bands corresponding to its specific structural features.

The C-I stretching vibration is a key diagnostic peak and is expected to appear in the far-infrared region, typically around 500–600 cm⁻¹. smolecule.com The pyridine ring itself will have a series of characteristic stretching and bending vibrations. The C-N stretching vibrations within the ring and the C-H stretching vibrations of the aromatic ring and methyl groups will also be present. The aromatic C-H stretching bands usually appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups is found just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. Due to the different selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the pyridine ring are often more prominent in the Raman spectrum. The combination of both IR and Raman data allows for a more complete assignment of the vibrational modes of this compound, confirming the presence of all its constituent functional groups.

Table 2: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
Aromatic C-H Stretch> 3000IR, Raman
Aliphatic C-H Stretch< 3000IR, Raman
C=C/C=N Ring Stretch1400 - 1600IR, Raman
C-H Bending1000 - 1450IR, Raman
C-I Stretch500 - 600IR, Raman (Far-IR)

X-ray Crystallography for Solid-State Structure Elucidation

Studies on related substituted pyridines reveal that the pyridine ring is typically planar. smolecule.comiucr.org For instance, the crystal structure of dichlorotetrakis(3,5-dimethylpyridine)cobalt(II) shows that the 3,5-dimethylpyridine (B147111) ligands coordinate to the cobalt center with the pyridine rings adopting a specific orientation. researchgate.net Similarly, the analysis of 2,6-diiodo-3,5-dimethylpyridine (B13979889) indicates a slightly deformed, saddle-shaped pyridine ring due to steric interactions between the iodine atoms and the methyl groups. iucr.org It is plausible that this compound would also exhibit a planar or near-planar pyridine ring, with the iodine and methyl substituents lying in or close to the plane of the ring to minimize steric hindrance. smolecule.com

The way molecules pack in a crystal is governed by various intermolecular forces, leading to specific supramolecular architectures. For iodo-substituted pyridines, halogen bonding is a significant interaction that can influence the crystal packing. This is a non-covalent interaction where the electrophilic region on the iodine atom interacts with a nucleophilic site on an adjacent molecule, such as the nitrogen atom of another pyridine ring.

In the crystal structure of 2-iodo-4,6-dimethylpyrimidine (B92730), a related compound, short intermolecular I···N contacts of 3.390 Å are observed, which are shorter than the sum of the van der Waals radii, indicating a significant halogen bonding interaction. nih.gov These interactions link the molecules into zigzag chains. nih.gov Additionally, π–π stacking interactions between the pyrimidine (B1678525) rings of adjacent molecules contribute to a two-dimensional supramolecular architecture. nih.gov It is highly probable that this compound would also exhibit similar intermolecular interactions, such as I···N halogen bonds and π–π stacking, which would play a crucial role in its crystalline packing arrangement. The presence of methyl groups can also lead to C-H···π interactions, further stabilizing the crystal lattice. iucr.org

Table 3: Crystallographic Data for the Analogous Compound 2-Iodo-4,6-dimethylpyrimidine

Parameter Value Reference
FormulaC₆H₇IN₂ nih.gov
Crystal SystemOrthorhombic nih.gov
Space GroupPnma nih.gov
a (Å)7.930 (2) nih.gov
b (Å)7.0256 (19) nih.gov
c (Å)14.499 (4) nih.gov
V (ų)807.8 (4) nih.gov
Z4 nih.gov
Key InteractionI···N Halogen Bond nih.gov
Interaction Distance (Å)3.390 (3) nih.gov
Key Interactionπ–π Stacking nih.gov
Centroid-Centroid Distance (Å)3.5168 (10) nih.gov

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₇H₈IN), the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 233.05. smolecule.com The presence of this peak would confirm the molecular formula of the compound.

Under electron impact (EI) ionization, the molecular ion can undergo fragmentation, providing valuable structural clues. A common fragmentation pathway for iodo-substituted compounds is the loss of the iodine atom. smolecule.com This would result in a significant fragment ion peak at m/z 106 (M⁺ - 127), corresponding to the 4,5-dimethylpyridinyl cation. smolecule.com Further fragmentation of this cation could lead to the loss of a methyl group (CH₃), producing a peak at m/z 91, or the loss of hydrogen cyanide (HCN), a characteristic fragmentation of pyridine rings. The analysis of these fragmentation pathways helps to piece together the structure of the original molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Proposed Fragment Formula Notes
233Molecular Ion [M]⁺[C₇H₈IN]⁺Confirms molecular weight.
106[M - I]⁺[C₇H₈N]⁺Loss of iodine atom. smolecule.com
91[M - I - CH₃]⁺[C₆H₅N]⁺Subsequent loss of a methyl group.
79[M - I - HCN]⁺[C₆H₇]⁺Loss of hydrogen cyanide from the pyridinyl cation.

Computational and Theoretical Investigations of 2 Iodo 4,5 Dimethylpyridine

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For a molecule such as 2-Iodo-4,5-dimethylpyridine, DFT calculations can elucidate the effects of its substituents—the iodo group at position 2 and the methyl groups at positions 4 and 5—on the pyridine (B92270) ring.

DFT studies typically involve optimizing the molecule's geometry to find its lowest energy conformation. Following optimization, various electronic properties are calculated. One of the most valuable outputs is the molecular electrostatic potential (ESP) map. The ESP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP would show a region of negative potential around the nitrogen atom, corresponding to its lone pair of electrons and making it a Lewis base. Conversely, a region of positive potential, known as a σ-hole, is anticipated on the iodine atom along the axis of the C–I bond. researchgate.netumich.edu This positive region is crucial for the molecule's ability to act as a halogen bond donor. The electron-donating nature of the two methyl groups would be expected to increase the electron density on the pyridine ring, potentially enhancing the basicity of the nitrogen atom compared to unsubstituted 2-iodopyridine (B156620).

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals provide insight into how a molecule will interact with other chemical species. wuxibiology.com

For this compound, the HOMO is expected to be a π-orbital primarily distributed over the electron-rich dimethyl-substituted pyridine ring, including the nitrogen atom. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). The LUMO, on the other hand, is likely to have significant contributions from the σ* antibonding orbital of the C–I bond. wuxibiology.com This localization makes the carbon atom attached to the iodine susceptible to nucleophilic attack and is critical for understanding the molecule's participation in reactions like palladium-catalyzed cross-couplings.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on similar halogenated pyridines confirm that substituents significantly influence the energies and distributions of these frontier orbitals. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time in a defined environment, such as in a solvent. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions. researchgate.net

For a relatively rigid molecule like this compound, conformational analysis via MD would primarily explore the rotational freedom of the methyl groups. More significantly, MD simulations can reveal how the molecule interacts with its surroundings. For instance, a simulation in a water box would show the formation and dynamics of hydration shells around the molecule, particularly the interactions between water molecules and the polar nitrogen and iodine atoms.

Furthermore, MD simulations are invaluable for studying the dynamics of intermolecular interactions, such as the formation and breaking of halogen bonds or π-π stacking between multiple this compound molecules. nih.gov These simulations can calculate properties like the radial distribution function to understand the structuring of solvent molecules or binding partners around the solute, providing a dynamic picture of the non-covalent forces at play.

Theoretical Studies on Reaction Mechanisms Involving this compound

This compound is a valuable building block in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions. Theoretical studies, predominantly using DFT, are instrumental in mapping the detailed mechanisms of these complex reactions.

A prime example is the Suzuki-Miyaura coupling, which couples an organic halide with an organoboron compound. libretexts.orgorganic-chemistry.org Computational studies on model systems, such as the coupling of an iodopyridine with a boronic acid catalyzed by a palladium complex, can trace the entire catalytic cycle. researchgate.netacs.org This involves calculating the energies of all intermediates and transition states for each elementary step:

Oxidative Addition: The initial step where the C–I bond of this compound adds to a Pd(0) catalyst to form a Pd(II) complex. Calculations can determine the activation energy for this rate-determining step. wwjmrd.com

Transmetalation: The transfer of the organic group from the boron atom to the palladium center. Theoretical models can investigate the role of the base in activating the organoboron species. organic-chemistry.org

Reductive Elimination: The final step where the two coupled organic fragments are expelled from the palladium center, forming the new C–C bond and regenerating the Pd(0) catalyst.

By mapping the potential energy surface, these studies provide a quantitative understanding of the reaction's feasibility, kinetics, and selectivity, guiding the optimization of experimental conditions.

Halogen Bonding Interactions in this compound Systems

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile, such as a lone pair on a nitrogen or oxygen atom. umich.edu The iodine atom in this compound, being large and polarizable, is an excellent halogen bond (XB) donor.

The strength of the σ-hole is modulated by the substituents on the aromatic ring. While electron-withdrawing groups typically enhance the σ-hole, making for a stronger XB donor, the electron-donating methyl groups in this compound would slightly diminish it compared to unsubstituted 2-iodopyridine. Nonetheless, the interaction remains significant and plays a crucial role in its solid-state packing and supramolecular chemistry.

Computational methods are essential for quantifying the strength and defining the geometry of halogen bonds. nih.gov DFT calculations can be used to model the interaction between this compound (as the XB donor) and various XB acceptors (Lewis bases). The primary outputs of these calculations are the interaction energy (ΔE) and the optimized geometry of the resulting complex.

The interaction energy, corrected for basis set superposition error (BSSE), provides a direct measure of the halogen bond's strength. The geometry reveals key parameters such as the I•••N (or I•••O) distance and the C–I•••N angle, which is typically close to 180°, reflecting the high directionality of the interaction. nih.gov

Table 1: Predicted Halogen Bond Strengths (ΔE) for Model Systems

Halogen Bond DonorHalogen Bond AcceptorPredicted Interaction Energy (kcal/mol)
Heptafluoro-2-iodopropanePyridine-6.97
Heptafluoro-2-iodopropanePyrimidine (B1678525)-7.01
Heptafluoro-2-iodopropanePyridazine-8.46
N-iodosuccinimide2-Fluoropyridine-17.45
N-iodosuccinimide2-Chloropyridine-18.41
Data derived from computational studies on similar halogen bond systems. nih.govrsc.org

Table 2: Predicted Halogen Bond Geometries for Model Systems

Halogen Bond DonorHalogen Bond AcceptorI•••N Distance (Å)C–I•••N Angle (°)
3-(2-iodoethynyl-phenylethynyl)pyridine (Dimer)(Self)2.773175.7
Heptafluoro-2-iodopropanePyridine2.841N/A
N-iodosuccinimide2-Fluoropyridine2.531177.6
N-iodosuccinimide2-Chloropyridine2.502178.5
Data derived from computational and crystallographic studies on similar halogen bond systems. nih.govrsc.orgacs.org

These theoretical investigations are crucial for the rational design of crystal structures and functional materials where precise control over intermolecular interactions is paramount.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Building Block in Complex Heterocyclic Synthesis

The presence of the iodo-substituent at the 2-position of the pyridine (B92270) ring is of particular significance, as it readily participates in a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. This reactivity is central to its role in the synthesis of complex heterocyclic structures.

Synthesis of Polysubstituted Pyridines and Pyridine-Fused Systems

2-Iodo-4,5-dimethylpyridine serves as a key intermediate in the synthesis of polysubstituted pyridines. The iodine atom can be displaced through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to building molecular complexity. For instance, the Suzuki coupling allows for the introduction of aryl or vinyl groups, while the Sonogashira coupling is a powerful tool for installing alkyne moieties, which can then be further elaborated.

Furthermore, this compound is a valuable precursor for the construction of pyridine-fused systems. Through intramolecular cyclization reactions, the pyridine ring can be annulated with other ring systems to generate novel polycyclic aromatic or heteroaromatic scaffolds. For example, an appropriately functionalized group introduced at the 2-position via a cross-coupling reaction can undergo a subsequent cyclization with one of the adjacent methyl groups or the C3-position of the pyridine ring to form a fused ring system. A new method for the synthesis of iodo-substituted spiro-fused pyridines has been developed via electrophilic cyclization, highlighting the utility of iodopyridine derivatives in creating complex spirocyclic architectures.

Below is a table summarizing representative cross-coupling reactions applicable to 2-iodopyridines for the synthesis of polysubstituted pyridines.

Reaction NameCatalystCoupling PartnerResulting Structure
Suzuki CouplingPd(PPh₃)₄Arylboronic acid2-Aryl-4,5-dimethylpyridine
Stille CouplingPd(PPh₃)₄Organostannane2-Alkyl/Aryl-4,5-dimethylpyridine
Sonogashira CouplingPd(PPh₃)₄, CuITerminal alkyne2-Alkynyl-4,5-dimethylpyridine
Buchwald-Hartwig AminationPd₂(dba)₃, ligandAmine2-Amino-4,5-dimethylpyridine

Precursor for Advanced Organic Scaffolds

The term "advanced organic scaffolds" refers to core molecular frameworks that can be systematically modified to generate libraries of compounds for applications in drug discovery and materials science. This compound is an excellent starting material for such scaffolds due to the predictable reactivity of the C-I bond.

The introduction of functional groups through cross-coupling reactions, as mentioned previously, transforms the simple dimethylpyridine core into a more complex and versatile scaffold. For example, the introduction of a boronic ester at the 2-position would create a new reactive handle for subsequent Suzuki couplings, allowing for the sequential and controlled addition of different aryl groups. This iterative approach is a cornerstone of modern scaffold design. The single-step formation of complex tetracyclic fused scaffolds has been demonstrated using cycloaddition reactions, a strategy that could potentially be adapted for derivatives of this compound to create novel pseudo-natural products. nih.gov

Applications in Polymer Chemistry and Advanced Materials

The incorporation of pyridyl moieties into polymers can impart a range of interesting properties, including metal coordination capabilities, pH-responsiveness, and unique photophysical characteristics. The reactivity of this compound makes it a candidate for integration into polymeric structures.

Incorporation into Functional Polymeric Systems

While specific examples of the polymerization of this compound are not extensively documented, its structure lends itself to several polymerization strategies. One potential approach is through Kumada catalyst-transfer polycondensation, a method suitable for the polymerization of aryl Grignard reagents derived from aryl halides. Conversion of this compound to its corresponding Grignard reagent, followed by treatment with a nickel catalyst, could, in principle, lead to the formation of poly(4,5-dimethylpyridine-2-yl)s.

Alternatively, the iodopyridine can be functionalized with a polymerizable group, such as a vinyl or styrenyl moiety, via a Stille or Suzuki coupling. The resulting monomer could then be copolymerized with other monomers to introduce the 4,5-dimethylpyridyl unit into a variety of polymer backbones. The synthesis of functional polyolefins through the incorporation of polar monomers is an active area of research, and pyridyl-containing monomers are of interest for creating materials with tailored properties. mdpi.comrsc.org

Design of Ligands for Catalysis and Coordination Chemistry (focused on synthetic aspects)

The pyridine nitrogen atom is an excellent ligand for a wide range of metal ions. The derivatization of the this compound core is a powerful strategy for the synthesis of novel ligands for catalysis and coordination chemistry. The synthetic approach often involves the displacement of the iodide with a group that contains additional donor atoms, leading to multidentate ligands.

For example, a Sonogashira coupling with an alkyne bearing a phosphine (B1218219) or another pyridyl group can generate bidentate P,N or N,N ligands. These ligands can then be used to form metal complexes with applications in homogeneous catalysis. The steric bulk provided by the two methyl groups can influence the coordination geometry around the metal center, potentially leading to enhanced catalytic activity or selectivity. A series of multidentate N-donor ligands containing pyridyl units have been synthesized and their coordination behavior studied, demonstrating the versatility of pyridyl-based ligand design. hud.ac.uk

The table below outlines synthetic strategies for ligand synthesis starting from a 2-iodopyridine (B156620) precursor.

Reaction TypeReagentResulting Ligand Type
Sonogashira CouplingHC≡C-PPh₂P,N-ligand
Suzuki Coupling2-(Boryl)pyridineN,N-ligand (bipyridine)
Nucleophilic Substitution2-PicolylamineN,N,N-ligand

Development of Radiolabeled Analogs for Research Probes (focused on synthetic methodologies for labeling)

Radioiodinated molecules are valuable tools in biomedical research and diagnostic imaging. The presence of an iodine atom in this compound makes its non-radioactive isotopologue a prime candidate for the development of radiolabeled analogs using radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I).

The primary synthetic methodologies for introducing a radioiodine atom onto a pyridine ring, applicable to the synthesis of radiolabeled this compound, include halogen exchange and electrophilic substitution of an organometallic precursor.

Halogen Exchange: This method involves the direct displacement of a non-radioactive halogen (or a leaving group) with a radioactive iodide ion. For the synthesis of [I]-2-iodo-4,5-dimethylpyridine, a precursor such as 2-bromo-4,5-dimethylpyridine (B3055726) could be subjected to a nucleophilic substitution reaction with a source of radioactive iodide, such as Na[I]. This reaction is often facilitated by the use of a copper(I) catalyst.

Electrophilic Destannylation: A more common and generally higher-yielding approach is the radioiododestannylation of an organotin precursor. The synthesis would first involve the preparation of 2-(tributylstannyl)-4,5-dimethylpyridine. This is typically achieved by reacting this compound with a tin reagent in the presence of a palladium catalyst. The resulting stannylated pyridine can then be treated with a source of radioactive iodine (e.g., Na[*I]) in the presence of an oxidizing agent (such as chloramine-T or Iodogen) to effect the electrophilic substitution of the stannyl (B1234572) group with the radioiodine. This method offers high radiochemical yields and purities. dtu.dk

A summary of radioiodination methods is presented below.

MethodPrecursorReagentsProduct
Halogen Exchange2-Bromo-4,5-dimethylpyridineNa[I], Cu(I) salt[I]-2-Iodo-4,5-dimethylpyridine
Electrophilic Destannylation2-(Tributylstannyl)-4,5-dimethylpyridineNa[I], Oxidizing Agent[I]-2-Iodo-4,5-dimethylpyridine

Intermolecular Interactions and Supramolecular Assembly of 2 Iodo 4,5 Dimethylpyridine

Halogen Bonding with Various Acceptors

Halogen bonding is a highly directional, non-covalent interaction wherein a halogen atom acts as an electrophilic species (halogen bond donor) and interacts with a Lewis base (halogen bond acceptor). The iodine atom in 2-iodo-4,5-dimethylpyridine, being the most polarizable of the halogens, is an effective halogen bond donor. The nitrogen atom of the pyridine (B92270) ring in a neighboring molecule frequently serves as the halogen bond acceptor, leading to the formation of robust supramolecular synthons.

While the specific crystal structure of this compound is not extensively detailed in publicly accessible crystallographic databases, compelling experimental evidence for halogen bond formation can be drawn from closely related analogues. For instance, the crystal structure of 2-iodo-4,6-dimethylpyrimidine (B92730) reveals short intermolecular I⋯N contacts with a distance of 3.390 Å. nih.govresearchgate.net This distance is significantly shorter than the sum of the van der Waals radii of iodine and nitrogen (approximately 3.53 Å), providing clear evidence of a strong halogen bonding interaction that links the molecules into zigzag chains in the solid state. nih.govresearchgate.net Given the structural similarity, it is highly probable that this compound engages in analogous I⋯N halogen bonds in its crystalline form.

Interaction TypeDonor AtomAcceptor AtomAnalogue CompoundExperimental Distance (Å)
Halogen BondIodine (I)Nitrogen (N)2-Iodo-4,6-dimethylpyrimidine3.390 (3)

This interactive table is based on data from an analogous compound to illustrate expected halogen bond parameters.

The strength and directionality of halogen bonds are sensitive to the electronic environment of both the donor and acceptor molecules. The presence of two electron-donating methyl groups at the 4- and 5-positions of the pyridine ring in this compound has a significant influence. These methyl groups increase the electron density on the pyridine ring and, consequently, on the nitrogen atom. This enhanced electron density makes the nitrogen a more potent Lewis base and thus a stronger halogen bond acceptor.

Studies on substituted pyridines and iodobenzenes have established that electron-donating groups on the halogen bond acceptor enhance the interaction strength. researchgate.net Conversely, electron-withdrawing groups on the halogen bond donor increase its electrophilicity and strengthen the bond. researchgate.net In the case of this compound acting as an acceptor, the +I (inductive) effect of the methyl groups stabilizes the resulting halogen-bonded complex. This principle suggests that the I⋯N halogen bond in a crystal of this compound would be stronger than that in an unsubstituted 2-iodopyridine (B156620).

SubstituentPositionElectronic EffectImpact on Nitrogen AcceptorExpected Halogen Bond Strength
Methyl (-CH₃)4Electron-donatingIncreases basicityStronger
Methyl (-CH₃)5Electron-donatingIncreases basicityStronger

This interactive table summarizes the electronic effects of substituents on the halogen bond acceptor capability of the pyridine nitrogen.

π-Stacking Interactions in Crystalline Architectures

Aromatic rings, such as the pyridine core of this compound, can interact through π-stacking. This non-covalent interaction arises from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic systems. These interactions are crucial in stabilizing the three-dimensional packing of molecules in crystals. nih.govrsc.org

Hydrogen Bonding Networks in Co-crystals and Complexes

While this compound does not possess a hydrogen bond donor, the lone pair of electrons on its sp²-hybridized nitrogen atom makes it an effective hydrogen bond acceptor. This capability allows it to form co-crystals and molecular complexes with a wide variety of hydrogen bond donors. researchgate.netjaptronline.com The formation of these multi-component crystals is a cornerstone of crystal engineering, enabling the modification of physicochemical properties. nih.gov

In a hypothetical co-crystal, this compound could interact with strong hydrogen bond donors like carboxylic acids. This would likely result in the formation of a robust and predictable O–H⋯N supramolecular heterosynthon. researchgate.net The assembly of such co-crystals is guided by the hierarchy of intermolecular interactions, where strong hydrogen bonds often play a primary role in defining the primary structural motifs. nih.gov The resulting crystalline network would be a composite of halogen bonds, π-stacking, and these newly introduced hydrogen bonds, leading to complex and potentially functional supramolecular architectures. nih.gov

Supramolecular SynthonDonor Group (Co-former)Acceptor Group (on Compound)Typical Interaction
Acid-Pyridine HeterosynthonCarboxylic Acid (-COOH)Pyridine Nitrogen (N)O–H⋯N Hydrogen Bond
Alcohol-Pyridine HeterosynthonHydroxyl (-OH)Pyridine Nitrogen (N)O–H⋯N Hydrogen Bond
Amide-Pyridine HeterosynthonAmide (N-H)Pyridine Nitrogen (N)N–H⋯N Hydrogen Bond

This interactive table outlines potential hydrogen bonding synthons involving this compound in co-crystals.

Q & A

Q. What are the recommended synthetic routes for preparing 2-Iodo-4,5-dimethylpyridine?

A common approach involves iodination of pre-functionalized pyridine derivatives. For example, copper-catalyzed cross-coupling reactions (e.g., Ullmann or Goldberg couplings) can introduce iodine at the 2-position of pyridine rings. Prior methylation at the 4- and 5-positions via alkylation or directed C–H activation may be required. Reaction optimization should include testing catalysts (e.g., CuI), ligands, and solvents (DMSO or DMF) under inert conditions . Characterization via 1H^1H-NMR and mass spectrometry is critical to confirm regioselectivity and purity.

Q. How can researchers purify this compound effectively?

Column chromatography using silica gel with a gradient of hexane/ethyl acetate (or dichloromethane/methanol) is standard. Due to potential halogen instability, avoid prolonged exposure to light and oxygen. Recrystallization from ethanol or acetone may improve purity. Always verify purity via HPLC or GC-MS, especially if the compound is used in catalytic reactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm methyl group positions (δ ~2.3–2.5 ppm for CH3_3) and iodine’s deshielding effects on adjacent protons.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C7_7H9_9IN, theoretical MW: 262.06).
  • X-ray Crystallography : If single crystals are obtainable, this resolves structural ambiguities (e.g., iodine’s spatial orientation) .

Advanced Research Questions

Q. How does steric hindrance from methyl groups influence reactivity in cross-coupling reactions?

The 4,5-dimethyl groups create steric bulk, potentially slowing oxidative addition in palladium- or copper-catalyzed reactions. To mitigate this, use bulky ligands (e.g., XPhos) or elevated temperatures. Compare kinetic data with unsubstituted 2-iodopyridine to quantify steric effects. Contradictory yield trends in literature (e.g., lower yields in Suzuki couplings vs. higher selectivity in Sonogashira reactions) should be analyzed via computational modeling (DFT) to assess transition-state geometries .

Q. What strategies address discrepancies in reported catalytic activity of metal complexes derived from this compound?

Inconsistent catalytic performance may arise from:

  • Impurities : Trace metals or unreacted starting materials (validate via ICP-MS).
  • Solvent effects : Test polar vs. non-polar solvents to stabilize intermediates.
  • Ligand design : Modify ancillary ligands (e.g., phosphines) to enhance metal coordination. Document reaction conditions rigorously (e.g., moisture levels, inert atmosphere) to ensure reproducibility .

Q. How can researchers evaluate the environmental stability and degradation pathways of this compound?

Conduct accelerated degradation studies under UV light, varying pH, and oxidative conditions (H2_2O2_2). Monitor decomposition via LC-MS to identify breakdown products (e.g., deiodinated pyridines). Compare with computational predictions (EPI Suite) for biodegradability and bioaccumulation potential. Note: Existing ecotoxicological data are limited, so extrapolate from structurally similar iodinated aromatics .

Methodological Frameworks for Research Design

Q. How to formulate hypotheses about the compound’s role in asymmetric catalysis?

Apply the PICO framework :

  • Population : Metal catalysts (e.g., Ru, Pd).
  • Intervention : this compound as a ligand or substrate.
  • Comparison : Benchmark against non-methylated or non-iodinated analogs.
  • Outcome : Enantiomeric excess (ee), turnover frequency (TOF). Use the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize experiments, such as testing chiral induction in C–H activation .

Q. What statistical methods are appropriate for analyzing contradictory spectral data?

  • Multivariate Analysis : PCA (Principal Component Analysis) to cluster NMR/IR spectra and identify outliers.
  • Error Propagation : Quantify uncertainties in kinetic measurements (e.g., Arrhenius plots).
  • Bayesian Inference : Model competing reaction mechanisms to resolve discrepancies in reported rate constants .

Tables for Key Data

Property Value/Method Reference
Molecular Weight262.06 g/mol
Recommended Storage-20°C, dark, under argon
Common Synthetic Yield60–75% (Cu-catalyzed coupling)
Key 1H^1H-NMR Shiftδ 2.35 (s, 6H, CH3_3), 8.15 (s, 1H, H-3)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.